5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
Overview
Description
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 251300-30-8. It has a molecular weight of 269.02 and its linear formula is C8H4BrF3O2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is represented by the linear formula C8H4BrF3O2 . This indicates that the molecule consists of 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 269.02 .Scientific Research Applications
Proteomics Research
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde: is utilized in proteomics research as a substituted benzaldehyde compound . Its unique structure allows for the modification of proteins, aiding in the identification and understanding of protein functions and interactions. This compound can be used to label or cross-link proteins, which is essential for studying complex biological systems and disease mechanisms.
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing various organic molecules. Its reactivity, particularly at the aldehyde group, makes it suitable for condensation reactions, contributing to the synthesis of complex molecules for pharmaceuticals and agrochemicals .
Medicinal Chemistry
The trifluoromethyl group in 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is of significant interest in medicinal chemistry. This moiety is known to enhance the metabolic stability and bioavailability of potential drug candidates. It can be incorporated into molecules that are being developed for therapeutic applications .
Material Science
In material science, this compound’s bromine and trifluoromethyl groups can be leveraged to create novel materials with unique properties. These materials might have applications in creating advanced polymers, coatings, or electronic materials due to their potential stability and reactivity .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry to develop new analytical methods. Its distinct spectral properties allow for its use in spectroscopy and chromatography to detect, quantify, or purify other substances .
Environmental Science Research
The compound’s role in environmental science research is emerging, particularly in the study of biotransformation pathways of various chemicals. Understanding these pathways is crucial for assessing the environmental impact and degradation processes of chemical compounds .
Biochemistry Applications
In biochemistry, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde may be involved in studying enzyme-catalyzed reactions or as a precursor in the synthesis of biochemical probes. These probes can be used to investigate cellular processes and enzyme functions .
Industrial Applications
Industrially, this compound can be used in the synthesis of performance chemicals or as an intermediate in the production of other industrial chemicals. Its reactive groups make it a valuable building block in various chemical manufacturing processes .
Safety and Hazards
The safety information for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde are currently unknown. This compound is a substituted benzaldehyde, which suggests it may interact with proteins or enzymes that have affinity for benzaldehyde derivatives .
Mode of Action
Benzaldehyde derivatives are known to interact with their targets through various mechanisms, such as covalent binding, hydrogen bonding, and hydrophobic interactions .
Biochemical Pathways
It’s worth noting that benzaldehyde derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It is a solid at room temperature, and its melting point is predicted to be 85.09°C . These properties suggest that it could be well-absorbed and distributed in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other compounds can affect its efficacy.
properties
IUPAC Name |
5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-3,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOPDQCEVBJGNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381362 | |
Record name | 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |
CAS RN |
251300-30-8 | |
Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251300-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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